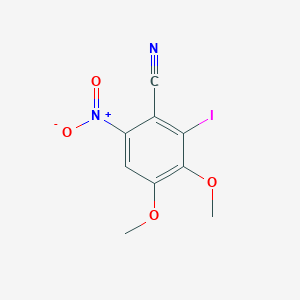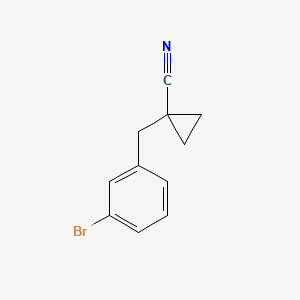
6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one
Vue d'ensemble
Description
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of the 1,3-dioxolane ring in this compound adds to its chemical versatility, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one typically involves the reaction of a suitable isochromene derivative with 1,3-dioxolane under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 1,3-dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is used . The presence of the 1,3-dioxolane ring allows for unique interactions with biological molecules, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 6-(2-Methyl-1,3-dioxolan-2-yl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
Uniqueness
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is unique due to the specific positioning of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-9-6-11-7-10(8-13-16-4-5-17-13)2-3-12(11)14(15)18-9/h2-3,7,9,13H,4-6,8H2,1H3 |
Clé InChI |
AKMQFDBAVMKKQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)CC3OCCO3)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)


![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)



